molecular formula C18H13N5O2 B2741493 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034498-77-4

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2741493
CAS No.: 2034498-77-4
M. Wt: 331.335
InChI Key: AVUXBEDXXRXHOS-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound with the molecular formula C18H13N5O2 and a molecular weight of 331.335 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline-2-carboxamide core, which can be synthesized through the condensation of o-phenylenediamine with glyoxal. The resulting quinoxaline-2-carboxamide is then subjected to further functionalization.

    Formation of the Pyrazine Ring: The pyrazine ring can be introduced by reacting 2-chloropyrazine with a suitable nucleophile, such as a furan-2-ylmethylamine, under basic conditions.

    Coupling Reaction: The furan-2-yl group is then coupled with the pyrazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the coupling of the pyrazine-furan intermediate with the quinoxaline-2-carboxamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The nitro groups in the quinoxaline ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Aminoquinoxalines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its quinoxaline and pyrazine moieties are known to interact with various biological targets, making it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could interact with a variety of enzymes and receptors, offering possibilities for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or photophysical properties. Its conjugated system may be useful in the design of organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the pyrazine and furan rings.

    Pyrazine-2-carboxamide: Contains the pyrazine ring but lacks the quinoxaline and furan moieties.

    Furan-2-carboxamide: Features the furan ring but lacks the quinoxaline and pyrazine components.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is unique due to the combination of its three heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUXBEDXXRXHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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